molecular formula C11H9NO4 B150765 (1,3-Dioxoisoindolin-2-yl)methyl acetate CAS No. 5493-24-3

(1,3-Dioxoisoindolin-2-yl)methyl acetate

Cat. No.: B150765
CAS No.: 5493-24-3
M. Wt: 219.19 g/mol
InChI Key: TUKNTJVUVGIEQA-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound within Phthalimide (B116566) Chemistry

Phthalimides are derivatives of phthalic anhydride (B1165640) and are characterized by the isoindole-1,3-dione structure. wikipedia.org They are widely recognized in organic chemistry, most notably for their application in the Gabriel synthesis of primary amines. wikipedia.org The nitrogen atom in the phthalimide structure is acidic and can be readily deprotonated to form a nucleophile, which can then be alkylated. wikipedia.org

Importance of N,O-Acetals in Organic Synthesis

The structural motif where a nitrogen and an oxygen atom are attached to the same carbon atom is known as an N,O-acetal. This functional group is a critical component in numerous bioactive natural products. acs.orgnsf.gov N,O-acetals are valued in organic synthesis because they can serve as stable precursors to reactive N-acylimines. acs.orgresearchgate.net

The N,O-acetal functionality is considered a privileged structure due to its role in the bioactivity of medicinally relevant molecules and its utility as a synthetic building block for creating complex nitrogen-containing compounds. nsf.gov The oxygen component of the N,O-acetal can be activated under acidic conditions, facilitating substitution by a wide range of nucleophiles. nsf.gov This reactivity makes N-acylated N,O-acetals particularly useful as they are generally stable enough to handle at the bench. nsf.gov The synthesis of N,O-acetals can be achieved through various methods, including the reaction of aldehydes with amides and alcohols. researchgate.net

Role of (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297) as a Synthetic Building Block

As a synthetic building block, (1,3-Dioxoisoindolin-2-yl)methyl acetate offers a versatile platform for the introduction of the phthalimidomethyl group into various molecular frameworks. The phthalimide moiety can act as a masked form of a primary amine, which can be unveiled at a later synthetic stage using methods like the Ing-Manske procedure (hydrazine hydrate) or other deprotection strategies. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKNTJVUVGIEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406168
Record name ST4144427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-24-3
Record name ST4144427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1,3 Dioxoisoindolin 2 Yl Methyl Acetate

Classical Synthetic Routes

Traditional methods for the synthesis of (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297) and its precursors rely on fundamental organic reactions, including condensations and functional group interconversions.

Preparation from N-Acyl Phthalimides and Aldehydes

A primary classical route to (1,3-Dioxoisoindolin-2-yl)methyl acetate involves a two-step process commencing with the formation of an N-hydroxymethylphthalimide intermediate. This method leverages the reactivity of phthalimide (B116566) with an aldehyde, followed by acylation.

First, N-hydroxymethylphthalimide is synthesized by the reaction of phthalimide with formaldehyde (B43269). This reaction is a straightforward hydroxymethylation at the nitrogen atom of the phthalimide. The second step is the acetylation of the hydroxyl group of N-hydroxymethylphthalimide. This is typically achieved using a standard acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, which converts the alcohol functionality into the desired acetate ester, yielding this compound.

Condensation Reactions with Phthalic Anhydride and Related Precursors

Condensation reactions utilizing phthalic anhydride are a cornerstone in the synthesis of phthalimide derivatives. The formation of the isoindoline-1,3-dione core is typically achieved by reacting phthalic anhydride with a suitable amine-containing precursor in a solvent like glacial acetic acid, often with heating.

For the synthesis of compounds structurally related to this compound, phthalic anhydride can be condensed with amino acids or their derivatives. For example, the reaction of phthalic anhydride with an amino acid like valine occurs by heating the two reactants together, leading to the formation of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Similarly, reacting phthalic anhydride with p-aminobenzoic acid in acetic acid yields 4-(1,3-dioxoisoindolin-2-yl)benzoic acid. These reactions demonstrate the versatility of phthalic anhydride in creating N-substituted phthalimides, which are key precursors for more complex structures.

Synthesis via Alkyl 2-(1,3-Dioxoisoindolin-2-yl)acetate

Another established pathway involves the use of alkyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a key intermediate. This precursor is synthesized through the condensation of phthalic anhydride with an alkyl glycinate (B8599266) (e.g., methyl or ethyl glycinate). This reaction provides the N-substituted phthalimide structure with an acetate side chain, which can then be used in further synthetic steps.

While this intermediate is a versatile precursor for a range of derivatives, its direct conversion to this compound is less commonly documented. More frequently, it serves as a starting point for creating other functional groups, such as hydrazides, by reacting with hydrazine (B178648) hydrate.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry prioritizes methods that are not only efficient but also environmentally benign. These advanced strategies often involve reducing the number of reaction steps, minimizing waste, and using less hazardous reagents.

One-Pot Synthesis Procedures

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and sustainability. In the context of isoindoline-1,3-dione derivatives, one-pot procedures have been developed for related structures. For instance, novel (1,3,4-thiadiazin-2-ylamino)isoindoline-1,3-dione derivatives can be prepared via a one-pot, three-component reaction of isobenzofuran-1,3-dione (phthalic anhydride), thiocarbohydrazide, and various α-halocarbonyl compounds. This approach highlights the potential for creating complex molecules based on the phthalimide scaffold in a highly efficient manner.

Electrochemical Decarboxylative Acetoxylation Methods

A particularly innovative and sustainable approach for the synthesis of this compound is through electrochemical decarboxylative acetoxylation. This method serves as a green alternative to traditional oxidative decarboxylation reactions that often rely on harmful reagents like lead(IV) acetate.

This electrochemical strategy, known as the Hofer-Moest reaction, involves the anodic oxidation of a carboxylic acid. Specifically for this compound, the starting material is N-phthaloylglycine (2-(1,3-dioxoisoindolin-2-yl)acetic acid). The electrolysis is carried out in acetic acid containing sodium acetate. The process generates a new C(sp³)–O bond, affording the target compound in excellent yields. This method has been successfully applied to a range of natural and synthetic amino acids and can be scaled up using continuous

Microwave-Assisted Synthetic Protocols for this compound

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the general principles of microwave-assisted N-alkylation of phthalimides are well-established and can be applied to this specific transformation.

The synthesis of this compound via a microwave-assisted protocol would typically involve the reaction of potassium phthalimide with a halomethyl acetate, such as chloromethyl acetate or bromomethyl acetate. The use of microwave irradiation is anticipated to significantly accelerate this substitution reaction.

General Reaction Scheme:

X = Cl, Br

The reaction is typically carried out in the presence of a high-boiling point solvent that absorbs microwave radiation effectively, such as N,N-dimethylformamide (DMF), or under solvent-free conditions. In solvent-free approaches, the reactants are often adsorbed onto a solid support.

Research on the microwave-assisted N-alkylation of phthalimide and other amides with various alkyl halides has demonstrated the efficiency of this method. For instance, studies have shown that N-alkylation of amides can be rapidly achieved under solvent-free phase-transfer catalytic conditions using microwave irradiation. mdpi.com In a typical procedure, the amide is mixed with an excess of the alkyl halide and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), and the mixture is adsorbed onto a solid base such as a mixture of potassium carbonate and potassium hydroxide (B78521) before being subjected to microwave irradiation for a short period. mdpi.com

Another study on the microwave-assisted Gabriel synthesis reported the reaction of potassium phthalimide with phenacyl bromide in dry DMF, which yielded the corresponding N-substituted phthalimide in 68% yield after just 10 minutes of microwave irradiation at 55 °C. semanticscholar.org This demonstrates the significant rate enhancement provided by microwave heating compared to conventional methods.

The table below summarizes representative findings from the literature on the microwave-assisted synthesis of various N-substituted phthalimides, illustrating the general conditions and outcomes that could be expected for the synthesis of this compound.

Table 1: Examples of Microwave-Assisted N-Alkylation of Phthalimide Derivatives

EntryAlkylating AgentBase/CatalystSolventMicrowave ConditionsTime (min)Yield (%)Reference
1Benzyl chlorideK₂CO₃/KOH, TBABSolvent-free300 W2.5- mdpi.com
2Phenacyl bromide-DMF55 °C1068 semanticscholar.org
3Various alkyl halidesK₂CO₃Solvent-free-4-1049-95 researchgate.net
4Ethyl chloroacetateK₂CO₃ or Cs₂CO₃DMF or NMP200-300 W368-76 researchgate.net

Based on these findings, a plausible microwave-assisted protocol for the synthesis of this compound would involve mixing potassium phthalimide with chloromethyl acetate or bromomethyl acetate in a microwave-transparent vessel. A small amount of a high-boiling solvent like DMF could be added to ensure efficient and uniform heating. The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and for a short duration, likely in the range of 5 to 15 minutes. After cooling, the product could be isolated through standard workup procedures, such as precipitation by the addition of water followed by filtration and recrystallization. This approach is expected to provide a rapid and efficient route to the target compound, consistent with the general advantages observed for microwave-assisted organic synthesis.

Chemical Reactivity and Transformation Studies of 1,3 Dioxoisoindolin 2 Yl Methyl Acetate

Mechanistic Investigations of Related N,O-Acetal Formations

The formation of N,O-acetals and related N-acyloxy structures, such as (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297), typically involves the acylation of an N-hydroxy precursor, in this case, N-hydroxyphthalimide (NHPI). Mechanistic studies of such reactions are crucial for understanding whether the reaction proceeds through an intermolecular or intramolecular pathway.

A key technique to differentiate between intermolecular and intramolecular reaction mechanisms is the double label crossover experiment. wikipedia.org In this type of experiment, two similar but isotopically labeled reactants are allowed to react simultaneously in the same mixture. wikipedia.org If the reaction is strictly intramolecular, each reactant will only form its corresponding labeled product (non-crossover products). However, if the reaction is intermolecular, fragments from one reactant can combine with fragments from the other, leading to the formation of "crossover" products that contain labels from both starting materials. wikipedia.org

For the formation of an N-acyloxyphthalimide from N-hydroxyphthalimide and an acylating agent, a hypothetical crossover experiment could be designed. For instance, one could react a mixture of N-hydroxyphthalimide and an isotopically labeled N-hydroxyphthalimide (e.g., with ¹⁵N) with a mixture of an unlabeled acylating agent and a differently labeled version (e.g., with ¹³C or ¹⁸O in the acyl group). The detection of products containing labels from both the labeled N-hydroxyphthalimide and the labeled acylating agent would provide clear evidence for an intermolecular mechanism. While this method is a powerful tool for mechanistic elucidation, specific double label crossover experiment data for the formation of (1,3-Dioxoisoindolin-2-yl)methyl acetate were not available in the reviewed literature.

The formation of this compound from N-hydroxyphthalimide (NHPI) and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride is generally proposed to proceed via a nucleophilic substitution mechanism.

Intermolecular Pathway : The most straightforward mechanism is an intermolecular nucleophilic attack. The hydroxyl group of NHPI acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (e.g., acetate or chloride), resulting in the formation of the N-O ester bond. Computational studies on the related formation of N-phenylphthalimide from phthalanilic acid have shown that catalysts like acetic acid can facilitate such intramolecular nucleophilic attacks by acting as a proton shuttle, simultaneously donating and accepting protons to lower the activation energy of the transition state. researchgate.net

Initiation Pathways : The reaction is typically initiated by activating either the NHPI or the acetylating agent. In the presence of a base, NHPI can be deprotonated to form the more nucleophilic phthalimide (B116566) N-oxide anion, which can then readily attack the acetylating agent. Conversely, in the presence of an acid catalyst, the carbonyl oxygen of the acetylating agent can be protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by the neutral NHPI hydroxyl group.

General Reactivity Patterns and Derivatization

N-(Acyloxy)phthalimides are recognized as redox-active esters, a property that governs their reactivity. digitellinc.com They are particularly known for their ability to generate carbon-centered radicals through reductive processes.

The phthalimide moiety is relatively stable to oxidation. However, the N-O bond can be involved in redox processes. Studies on related N-substituted isoindolinones have demonstrated that the isoindolinone group can be selectively oxidized to the corresponding N-phthaloyl group under specific conditions, such as using Oxone®/KBr. nih.govnih.gov This conversion is significant as it transforms the isoindolinone, a robust protecting group, into the N-phthaloyl group, which is more readily cleaved. nih.govnih.gov

Furthermore, N-hydroxyphthalimide itself is a well-known catalyst for oxidation reactions. nih.govmdpi.com The catalytic cycle involves the formation of the phthalimide-N-oxyl (PINO) radical, a highly reactive species that can abstract hydrogen atoms from various organic substrates. The fundamental redox kinetics of N-(acyloxy)phthalimide esters can be investigated using techniques like pulse radiolysis to generate oxidizing species and study their reactions with these esters, allowing for the characterization of short-lived radical intermediates and the determination of reaction rate constants. digitellinc.com

The most prominent reactivity pattern of this compound and other N-(acyloxy)phthalimides is their reductive fragmentation. acs.orgnih.gov These compounds are predisposed to undergo a single-electron transfer (SET) reduction. acs.orgresearchgate.net This reduction can be initiated under various conditions, including thermal, photochemical, or electrochemical methods. acs.orgnih.gov

The generally accepted mechanism involves the following steps:

Single-Electron Transfer (SET) : The N-(acyloxy)phthalimide ester accepts an electron from a reductant (e.g., a photocatalyst, an electrode, or a metal) to form a radical anion. nih.gov

Fragmentation : The resulting radical anion is unstable and undergoes rapid fragmentation. This step involves the cleavage of the weak N–O bond and subsequent decarboxylation (loss of CO₂). nih.govresearchgate.net

Radical Generation : This fragmentation cascade results in the formation of a carbon-centered radical (in this case, a methyl radical, •CH₃) and the phthalimide anion. digitellinc.comresearchgate.net

This ability to generate alkyl radicals under mild conditions makes these compounds highly valuable in a wide range of synthetic transformations, including radical additions, cyclizations, and decarboxylative cross-coupling reactions. researchgate.netresearchgate.net The efficiency of the reduction can be influenced by factors such as the choice of electron donor, the presence of Brønsted or Lewis acids, and the reaction solvent. digitellinc.comnih.gov

Table 1: Reactivity Patterns of this compound and Analogues
Reaction TypeKey TransformationTypical ConditionsPrimary IntermediateReference
OxidationIsoindolinone → PhthalimideOxone®/KBrPhthalimide-N-oxyl (PINO) radical nih.govnih.gov
ReductionR-COO-N(Phth) → R• + CO₂ + N(Phth)⁻Photocatalysis, Electrochemistry, Metal reductantsRadical anion, Carbon-centered radical acs.orgnih.gov

Synthesis of Diverse Phthalimide-Based Derivatives and Analogues

The phthalimide scaffold is a cornerstone in medicinal chemistry and organic synthesis, serving as a building block for a vast array of biologically active molecules and complex organic structures. mdpi.comnih.govnih.gov this compound and related phthalimide derivatives are versatile starting materials and intermediates in these synthetic endeavors.

Numerous synthetic strategies leverage the phthalimide core. For instance, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogues with anticancer and antioxidant properties have been synthesized in a multistep process starting from phthalic anhydride. nih.gov The synthesis involves creating 2-aminoisoindoline-1,3-dione, which is then coupled with substituted phenylcarbamates. nih.gov

Other complex heterocyclic systems are constructed by attaching various functionalities to the phthalimide nitrogen. Pyrazolylphthalimide derivatives have been used to create imidazopyrazoles, pyrazolopyrimidines, and pyrazolotriazines, all retaining the phthalimide moiety. nih.gov Similarly, isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have been designed and synthesized as potential anti-Alzheimer agents. nih.gov

The synthesis of N-substituted phthalimides is often achieved through the reaction of phthalic anhydride with primary amines or by the N-alkylation of potassium phthalimide with alkyl halides, a classic method known as the Gabriel synthesis. rsc.org More advanced methods include metal-catalyzed reactions, such as the palladium-catalyzed three-component reaction of ortho-dihaloarenes, amines, and carbon monoxide. rsc.org

The derivatization can also occur at other positions. For example, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid can be prepared and subsequently converted to an acyl chloride, which serves as a versatile intermediate for creating a range of amide and other derivatives. mdpi.com The synthesis of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid from valine and phthalic anhydride demonstrates the direct use of amino acids to introduce chiral side chains. nih.gov

Table 2: Examples of Phthalimide-Based Derivatives and Synthetic Precursors
Derivative ClassSynthetic Precursor(s)Key Reaction TypeReference
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureasPhthalic anhydride, Urea, Hydrazine (B178648), PhenylcarbamatesCondensation, Coupling nih.gov
Pyrazolylphthalimide hybridsPyrazolylphthalimide, Various reagentsCyclization, Condensation nih.gov
N-Substituted PhthalimidesPhthalic anhydride, Primary aminesAmidation/Cyclization rsc.org
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acidPhthalic anhydride, ValineCondensation nih.gov
4-(1,3-Dioxoisoindolin-2-yl)benzoyl derivativesp-Aminobenzoic acid, Phthalic anhydrideAmidation, Acyl chloride formation mdpi.com
Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylatePhthalimide, Methyl propiolateNucleophilic addition researchgate.net

Formation of Acetohydrazide Derivatives

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) is a fundamental reaction that unlocks the synthetic potential of the parent acetate ester. This transformation is typically achieved through the hydrazinolysis of an alkyl 2-(1,3-dioxoisoindolin-2-yl)acetate, such as the methyl or ethyl ester, which includes the title compound. ekb.eg

The reaction involves treating the ester with hydrazine hydrate, usually in an alcoholic solvent like ethanol (B145695). ekb.eg This is a nucleophilic acyl substitution reaction where the highly nucleophilic amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the acetate or alkoxide group and the formation of the corresponding acetohydrazide. This precursor is a stable, crystalline solid that can be isolated in excellent yield and serves as a building block for more complex structures. ekb.eg

This acetohydrazide derivative is the starting point for the construction of various nitrogen-containing heterocyclic systems. ekb.eg

Construction of Nitrogen-Rich Heterocyclic Analogues

The 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide intermediate is particularly valuable for the synthesis of five-membered aromatic rings containing multiple nitrogen and other heteroatoms. These heterocyclic systems are of significant interest in medicinal and materials chemistry.

1,2,4-Triazole derivatives can be synthesized from 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide through several established methods. A common route involves the reaction of the acetohydrazide with an isothiocyanate. This initial reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization of the thiosemicarbazide, typically induced by heating in an alkaline medium such as sodium hydroxide (B78521), leads to the formation of the 1,2,4-triazole-3-thiol ring system.

Another pathway to triazoles involves a two-step reaction starting with carbon disulfide. The acetohydrazide is first reacted with carbon disulfide in an alcoholic potassium hydroxide solution. The resulting dithiocarbazate salt is then treated with hydrazine hydrate, which leads to cyclization and the formation of the 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. ekb.eg

Table 1: Synthesis of Triazole Derivatives

Starting Material Reagents Intermediate Product

The synthesis of thiazolidinone derivatives bearing the phthalimide moiety typically proceeds via a Schiff base intermediate. First, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide is condensed with an aromatic aldehyde in a suitable solvent like ethanol, with a catalytic amount of acid (e.g., glacial acetic acid), to form the corresponding N-arylideneacetohydrazide (Schiff base).

This intermediate then undergoes cyclocondensation with thioglycolic acid (mercaptoacetic acid). The reaction, often carried out in a solvent like N,N-dimethylformamide (DMF) with a dehydrating agent or catalyst such as anhydrous zinc chloride, results in the formation of the 2-aryl-3-amino-4-thiazolidinone ring. ekb.eg

Table 2: Synthesis of Thiazolidinone Derivatives

Step Reactants Conditions Product
1 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide + Ar-CHO Ethanol, Glacial Acetic Acid (cat.), Reflux N'-(Arylmethylene)-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (Schiff Base)
2 Schiff Base + Thioglycolic Acid DMF, Anhydrous ZnCl₂, Reflux 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-aryl-4-oxothiazolidin-3-yl)acetamide

1,3,4-Thiadiazole rings can be constructed from 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide via its thiosemicarbazide derivative. The acetohydrazide is first converted to a thiosemicarbazide by reacting it with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) or an isothiocyanate.

The resulting thiosemicarbazide undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. Concentrated sulfuric acid is commonly used as the cyclizing and dehydrating agent. The mixture is typically stirred at low temperatures and then allowed to warm, followed by neutralization to precipitate the product. ekb.eg

Table 3: Synthesis of Thiadiazole Derivatives

Starting Material Reagents Intermediate Product

The synthesis of 1,3,4-oxadiazoles from 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide is a well-established transformation. A prevalent method involves reacting the acetohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide in an alcoholic solution. This reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield a 5-substituted-1,3,4-oxadiazole-2-thiol.

Alternatively, the acetohydrazide can be reacted with an acyl chloride or anhydride to form a diacylhydrazine intermediate. This intermediate can then be cyclized to a 2,5-disubstituted-1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

Table 4: Synthesis of Oxadiazole Derivatives

Starting Material Reagents Intermediate Product

Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxoisoindolin 2 Yl Methyl Acetate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-substituted phthalimides in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule, confirming the presence of the phthalimide (B116566) core and the specific N-substituent.

The ¹H NMR spectrum of (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297) is characterized by distinct signals corresponding to the protons of the phthalimide ring, the methylene (B1212753) bridge, and the acetate group. The aromatic protons of the phthalimide moiety typically appear as a complex multiplet system in the downfield region (approximately 7.7-8.0 ppm). This system arises from the two sets of chemically similar but magnetically non-equivalent protons (AA'BB' system) on the benzene (B151609) ring. The methylene protons (N-CH₂-O) are expected to produce a singlet at approximately 5.5-5.9 ppm, while the methyl protons of the acetate group also appear as a sharp singlet, but further upfield around 2.1 ppm. researchgate.net

For comparison, the precursor N-(Hydroxymethyl)phthalimide shows a methylene singlet at 4.99 ppm and a hydroxyl proton signal at 6.44 ppm, while the aromatic protons appear between 7.88 and 7.92 ppm. chemicalbook.com The substitution pattern on analogous compounds significantly influences the chemical shifts, as seen in various 1,3-dioxoisoindolin-2-yl benzoates where the phthalimide protons consistently resonate between 7.8 and 7.9 ppm. rsc.org

¹H NMR Spectroscopic Data for (1,3-Dioxoisoindolin-2-yl)methyl acetate and an Analogue.
CompoundSolventPhthalimide Protons (δ, ppm)N-CH₂-R Protons (δ, ppm)Other Protons (δ, ppm)Reference
This compoundNot Specified~7.8 (m, 4H)~5.7 (s, 2H)2.1 (s, 3H, -COCH₃) researchgate.net
N-(Hydroxymethyl)phthalimideNot Specified7.92-7.88 (m, 4H)4.99 (d, 2H)6.44 (t, 1H, -OH) chemicalbook.com
1,3-dioxoisoindolin-2-yl benzoateCDCl₃7.92 (dd, 2H), 7.81 (dd, 2H)-8.19 (d, 1H), 7.70 (t, 2H), 7.54 (t, 2H) rsc.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, characteristic signals are expected for the carbonyl carbons of the imide and the ester, the aromatic carbons, the methylene bridge carbon, and the methyl carbon. The two imide carbonyl carbons are typically found near 167 ppm. The aromatic carbons of the phthalimide ring show signals between 124 and 135 ppm, with the quaternary carbons appearing around 132 ppm and the protonated carbons at approximately 124 and 135 ppm. The acetate group contributes a carbonyl signal around 170 ppm and a methyl signal near 21 ppm. The methylene bridge carbon (N-CH₂-O) is expected in the 60-70 ppm range.

In related structures, such as 1,3-dioxoisoindolin-2-yl benzoate, the imide carbonyls resonate at 162.0 ppm, the aromatic phthalimide carbons appear at 124.0 ppm and 134.8 ppm, and the quaternary carbons at 129.0 ppm. rsc.org For N-substituted tetrachlorophthalimides, the imide carbonyl carbons are observed in the 160-164 ppm range. semanticscholar.org

¹³C NMR Spectroscopic Data for Phthalimide Analogues.
CompoundSolventImide C=O (δ, ppm)Phthalimide Aromatic C (δ, ppm)N-Substituent Carbons (δ, ppm)Reference
1,3-dioxoisoindolin-2-yl benzoateCDCl₃162.0134.8, 129.0, 124.0162.8 (Ester C=O), 134.8, 130.6, 128.8, 125.3 (Aromatic) rsc.org
1,3-dioxoisoindolin-2-yl 2-methoxybenzoateCDCl₃161.3134.6, 129.1, 123.9162.3 (Ester C=O), 160.6, 135.9, 132.7, 120.3, 114.2, 112.2 (Aromatic), 56.1 (-OCH₃) rsc.org

The chemical shifts of the phthalimide protons are highly sensitive to their molecular environment. The electron-withdrawing nature of the two imide carbonyl groups results in a significant downfield shift of the aromatic protons compared to unsubstituted benzene. This deshielding effect is a hallmark of the phthalimide structure.

Furthermore, in certain N-substituted phthalimides with proximal tertiary amine groups, the ¹H NMR signals for the aromatic protons can exhibit hypersensitive, second-order patterns that are dependent on solvent and temperature. mdpi.com This phenomenon is proposed to arise from dynamic n-π interactions between the phthalimide ring and the lone pair of the amine nitrogen in solution. mdpi.com While this compound lacks such an amine, this sensitivity highlights how the phthalimide protons act as probes for subtle intramolecular and intermolecular interactions. Changes in the N-substituent can induce conformational changes, altering the twist around the N-C bond, which in turn affects the chemical shifts of the phthalimide protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within this compound and its analogues.

The IR spectrum of a phthalimide derivative is dominated by the strong absorption bands of the carbonyl groups. For this compound, three distinct C=O stretching vibrations are expected. The five-membered imide ring leads to two characteristic C=O bands: a strong, asymmetric stretching band typically found around 1790-1760 cm⁻¹ and a symmetric stretching band of slightly lower intensity around 1740-1710 cm⁻¹. rsc.org Additionally, the acetate group will exhibit a strong ester C=O stretching vibration, usually around 1750-1735 cm⁻¹. Other important bands include C-O stretching from the ester group and C-N stretching vibrations.

The IR spectrum of the parent compound, phthalimide, shows characteristic carbonyl absorptions, providing a baseline for analyzing its derivatives. nist.gov In the analogue N-ethoxymethyl phthalimide, the IR spectrum provides a close comparison for the vibrations of the core structure and the N-CH₂-O-R linkage. nist.gov Theoretical studies using Density Functional Theory (DFT) on phthalimide and N-bromophthalimide have aided in the precise assignment of fundamental vibrations observed in their IR spectra. researchgate.net

Characteristic IR Absorption Frequencies for Phthalimide and its Analogues.
CompoundAsymmetric Imide C=O Stretch (cm⁻¹)Symmetric Imide C=O Stretch (cm⁻¹)Other Key Vibrations (cm⁻¹)Reference
N-Hydroxyphthalimide179317331189 (δ C-H, ν C-C), 881 (Ring breathing), 705 (δ O-H) rsc.org
N-substituted tetrachlorophthalimides~1784~1726~1592 (C=N), ~740 (Ar) semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the study of N-substituted phthalimide derivatives, electrospray ionization (ESI) has been effectively utilized. This soft ionization technique allows for the analysis of compounds with minimal fragmentation, preserving the molecular ion for accurate mass determination. xml-journal.net

Studies on N-substituted phthalimide derivatives using ESI in positive mode have revealed common fragmentation pathways. A characteristic cleavage involves the loss of carbon monoxide (CO) and methanol, which is indicative of the ester group present in many of these compounds. Another significant fragmentation pathway observed is the loss of the N-hydroxyphthalimide moiety. xml-journal.net These consistent fragmentation patterns are instrumental in the structural identification and characterization of this class of molecules. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.gov Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been employed to study the fragmentation pathways of N-substituted phthalimide derivatives. xml-journal.net HRMS allows for the precise determination of the chemical formulas of both the parent and product ions, leading to a more confident and accurate identification of the compound and its fragments. nih.gov The high mass accuracy of HRMS is particularly valuable in distinguishing between ions with very similar nominal masses but different elemental compositions.

For instance, in the analysis of a related compound, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, HRMS (ESI) was used to confirm its molecular formula. The calculated mass for [C12H13NO3 + H]+ was 219.08954, and the found mass was 219.08917, demonstrating the high accuracy of the technique. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eurl-pesticides.eu This powerful combination allows for the analysis of complex mixtures, separating individual components before they are introduced into the mass spectrometer for detection and identification. nih.gov

LC-MS/MS, a tandem mass spectrometry approach, further enhances the analytical power by enabling the fragmentation of selected ions to obtain structural information. This technique has been widely used for the analysis of various compounds, including pesticides and pharmaceuticals, in complex matrices. eurl-pesticides.eunih.gov While specific LC-MS data for this compound is not detailed in the provided context, the general applicability of this technique for the analysis of N-substituted phthalimides is well-established for separation and identification purposes. tcichemicals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems. The phthalimide group, a key structural feature of this compound, contains a chromophore that absorbs in the UV region.

A study of phthalimide in ethanol (B145695) revealed a strong absorption peak at 215 nm, with a molar extinction coefficient of 44100. photochemcad.com The absorption spectra of phthalimide derivatives can be influenced by the nature of the substituents on the phthalimide ring and the solvent used. uni.edu For example, the introduction of a nitro group can lead to additional absorption bands. uni.edu The UV-Vis spectra of various N-substituted phthalimides have been studied to understand their electronic properties. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the gold standard for structural elucidation. nih.gov By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of the atoms can be determined. carleton.edu

While the specific crystal structure of this compound is not available in the provided search results, studies on analogous compounds provide significant insights. For example, the crystal structure of methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate reveals a triclinic crystal system. nih.govresearchgate.net Another related compound, 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate (B104242), crystallizes in a monoclinic system. nih.gov These studies provide detailed information about the unit cell dimensions, space group, and other crystallographic parameters, which are essential for a complete solid-state characterization. researchgate.net

Table 1: Crystallographic Data for Selected this compound Analogues

CompoundMethyl 2-(1,3-dioxoisoindolin-2-yl)acrylate nih.govresearchgate.net2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate nih.gov
Formula C₁₂H₉NO₄C₁₇H₁₅NO₅S
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 6.5179 (3)13.6817 (13)
b (Å) 7.4817 (4)12.5642 (12)
c (Å) 11.7322 (6)19.3194 (19)
α (°) 80.954 (2)90
β (°) 78.866 (2)107.121 (2)
γ (°) 76.723 (2)90
Volume (ų) 542.52 (5)3173.8 (5)
Z 28

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecular conformation, including the determination of torsion angles. qmul.ac.uk Torsion angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for defining the three-dimensional shape of a molecule.

In the crystal structure of methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, a torsion angle of 44.7 (3)° is observed for C7—N1—C9—C12, indicating that the double bond lies out of the plane of the phthalimidyl group. researchgate.net For 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate, the ethylene (B1197577) bridge adopts a staggered conformation with a torsion angle of 61.829 (5)° for N1—C16—C17—O3. nih.gov The isoindole ring system in (E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylate is essentially planar and is oriented at a dihedral angle of 75.7 (1)° with respect to the phenyl ring. researchgate.net These conformational details are critical for understanding intermolecular interactions and packing in the crystal lattice. researchgate.net

Supramolecular Interactions

Hydrogen Bonding Networks

While N-unsubstituted phthalimides can form strong, classical N—H···O hydrogen bonds, in N-substituted derivatives such as this compound, weaker C—H···O and C—H···π hydrogen bonds become significant drivers of the supramolecular assembly.

Table 1: Hydrogen Bonding Interactions in Phthalimide Analogues

CompoundInteraction TypeDescriptionReference
(E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylateIntermolecular C—H···OForms C(5) zigzag chains along the a-axis, stabilizing the crystal packing. researchgate.net
(E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylateC—H···πProvides further stabilization to the crystal packing. researchgate.net
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acidIntramolecular C—H···OForms an S(6) ring motif, influencing the molecular conformation. nih.gov
π-π Stacking Interactions

The planar and electron-deficient nature of the phthalimide ring system makes it highly susceptible to engaging in π-π stacking interactions. mdpi.com These interactions are a dominant feature in the crystal structures of many phthalimide derivatives, significantly influencing their supramolecular arrangement. mdpi.com

The specific geometry of these interactions can vary. In the crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, an analogue of the title compound, the phthalimide moieties exhibit anti-parallel π-stacking. nih.gov This arrangement involves interaction between the electron-rich six-membered ring and the electron-poor five-membered ring of an adjacent molecule, with a measured centroid-to-centroid distance of 3.470 (1) Å, which is well within the typical range for such interactions. nih.gov

Other analogues display different stacking motifs. For example, 4,5-dimethoxy-N-methylphthalimide forms a π-stacked head-to-tail dimer with a very short interplanar distance of 3.34 (2) Å. researchgate.net In contrast, the crystal structure of N-benzylphthalimide features parallel layers of stacked phthalimide units with interplanar distances of 3.394 (2) Å and 3.495 (2) Å. researchgate.net These variations highlight how substitution on the phthalimide core can fine-tune the geometry and strength of the resulting π-π interactions.

Table 2: π-π Stacking Parameters in Phthalimide Analogues

CompoundStacking ArrangementKey DistanceReference
rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoateAnti-parallel3.470 (1) Å (Centroid-to-centroid) nih.gov
4,5-dimethoxy-N-methylphthalimideHead-to-tail dimer3.34 (2) Å (Interplanar) researchgate.net
N-benzylphthalimideParallel layers3.394 (2) Å and 3.495 (2) Å (Interplanar) researchgate.net

Computational and Theoretical Investigations of 1,3 Dioxoisoindolin 2 Yl Methyl Acetate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) are widely used to study phthalimide (B116566) derivatives, providing valuable data on their geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. unimib.it It is particularly effective for calculating the properties of organic molecules. For phthalimide derivatives, DFT studies, often using functionals like B3LYP, are employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.netmdpi.com These calculations are crucial for understanding the molecule's stability and reactivity. mdpi.com

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For derivatives of (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297), DFT calculations are used to determine key structural parameters. For instance, in a related isoindolinone derivative, the isoindole ring system is found to be essentially planar. researchgate.net

Studies on similar structures, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, show a good correlation between DFT-calculated bond lengths and those determined by X-ray crystallography. nih.gov For example, calculated N-C bond lengths of 1.439 Å and 1.385 Å show negligible deviation from experimental values. nih.gov The planarity of the phthalimide group is a common feature in these molecules. nih.gov These computational models confirm that the optimized structures represent true energy minima, indicated by the absence of imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Phthalimide Derivative

Parameter Bond/Angle Calculated Value
Bond Length N8-C21 1.460 Å
Bond Length N6-C28 1.396 Å
Dihedral Angle A/B 67.15 (9)°
Dihedral Angle A/C 54.87 (30)°

Data derived from computational studies on related phthalimide structures. nih.govnih.gov

Theoretical calculations are highly effective in predicting vibrational (infrared) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the assignment of experimental spectral bands. mdpi.com For example, in a study on N-(2 bromoethyl) phthalimide, DFT calculations were used to predict vibrational wavenumbers, which showed good agreement with experimental FT-IR and FT-Raman data. researchgate.net The characteristic C=O stretching vibrations in the phthalimide group are a key feature in these spectra. nih.gov

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for confirming molecular structures and assigning signals in experimental NMR spectra. mdpi.commdpi.com For a derivative, the calculated ¹³C-NMR signals for four carbonyl carbons appeared at 172.0, 168.8, 168.0, and 167.9 ppm, supporting the product's structure. nih.gov

Table 2: Comparison of Experimental and Theoretical Data for Phthalimide Derivatives

Spectral Data Functional Group Experimental Value Theoretical Value
IR Frequency C=O Stretch 1770, 1707 cm⁻¹ Varies by method
IR Frequency N-H Stretch 3269 cm⁻¹ Varies by method
¹H NMR Shift Carboxylic H 8.25 ppm 8.57 ppm
¹³C NMR Shift Carbonyl C 167.9 - 172.0 ppm Varies by method

Data compiled from studies on various benzimidazole (B57391) and phthalimide derivatives. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

In phthalimide derivatives, the HOMO is typically localized over the phthalimide moiety, while the LUMO is also distributed across this part of the molecule. unimib.it This distribution indicates that charge transfer can occur within the molecule upon electronic excitation. researchgate.net The HOMO-LUMO gap provides information on the molecule's excitability and its electronic transport properties. researchgate.net

Table 3: Frontier Molecular Orbital Energies for a Phthalimide Analogue

Molecular Orbital Energy (eV) Description
HOMO Typical range: -5 to -6 eV Highest Occupied Molecular Orbital; electron-donating capacity
LUMO Typical range: -1 to -2 eV Lowest Unoccupied Molecular Orbital; electron-accepting capacity
Energy Gap (ΔE) Typical range: 4 to 5 eV Indicates chemical reactivity and kinetic stability

Energy values are illustrative and based on typical DFT calculations for related organic molecules. scispace.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For phthalimide-containing molecules, MEP analysis typically reveals that the most negative potential is concentrated around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net These regions are the primary sites for electrophilic interactions. Conversely, regions around hydrogen atoms often show a positive potential. The MEP surface provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Nonlinear Optical (NLO) Analysis

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical devices. The investigation of compounds like (1,3-Dioxoisoindolin-2-yl)methyl acetate for NLO properties often involves both experimental and theoretical approaches. Computational studies, typically employing Density Functional Theory (DFT), can predict and explain the NLO response of a molecule.

For related chalcone (B49325) derivatives containing a 1,3-benzodioxole (B145889) moiety, which shares structural similarities with the phthalimide group, theoretical DFT studies have been conducted. These studies, using functionals like B3LYP and M062X, provide valuable information on molecular structure, electronic properties, reactivity, and polarizability, all of which are crucial for understanding NLO behavior. nih.gov A significant factor contributing to NLO properties is intramolecular charge transfer (ICT). In some chalcones, a strong ICT from a donor group (like 1,3-benzodioxole) to an acceptor group (an α,β-unsaturated carbonyl system) has been observed, which is highly favorable for NLO activity. nih.gov

Thermochemical Properties

The thermal stability and decomposition of this compound and its derivatives are critical parameters for their practical application. Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are common experimental techniques used to investigate these properties.

For instance, the thermogram of a quinoline-chalcone derivative revealed a multi-step thermal decomposition process, with a total mass loss of 83.2%. nih.gov DTA curves for this compound showed endothermic peaks corresponding to decomposition steps and the melting point, as well as exothermic peaks that align with significant mass loss, confirming the compound's melting point. nih.gov Such analyses provide a comprehensive understanding of the material's behavior at elevated temperatures.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to investigate the interactions of this compound and its derivatives at a molecular level. These studies are instrumental in predicting how these compounds might interact with biological targets or other molecules.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a protein receptor.

For example, derivatives of isoindole have been investigated for their potential as antibacterial agents. nih.gov Molecular docking studies have been used to target enzymes like DNA gyrase and Dihydroorotase from E. coli, and tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus. nih.gov Similarly, new benzotriazine derivatives have been subjected to molecular docking as agonists for the E. coli Fab-H receptor and the Vitamin D receptor to evaluate their antibacterial and anticancer potential, respectively. sciforum.net These studies help in identifying key interactions and guiding the design of more potent compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. This technique is particularly useful for understanding the behavior of complex systems, such as a ligand bound to a protein or a polymer matrix.

While specific MD simulations for this compound were not found, studies on related systems, such as triptycene-based polyimides, demonstrate the utility of this approach. mdpi.com MD simulations have been used to study the transport of gases like N2 and CH4 through these polymer membranes, providing insights into structure-property relationships and gas separation performance. mdpi.com For N-acyloxymethyl-phthalimides, which are related to the title compound, their ability to deliver formaldehyde (B43269) to cells has been studied, a process that could be further elucidated with MD simulations to understand the dynamics of esterase-catalyzed hydrolysis. nih.gov

Computational Mechanistic Pathway Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the formation and transformation of this compound and its derivatives.

Reaction Barrier and Transition State Analysis

Understanding the energy barriers and transition state structures of a reaction is fundamental to predicting its feasibility and rate. Computational methods, such as those at the Møller-Plesset perturbation (MP2) level of theory, can be used to investigate reaction mechanisms in detail.

For instance, the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid has been studied computationally. nih.gov This study investigated a two-step mechanism (cyclization-dehydration) and found that the dehydration step is rate-determining. nih.gov The calculations revealed that an explicit acetic acid molecule acts as a catalyst, functioning as both a proton donor and acceptor in a double proton transfer process. nih.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Role of Counterions and Catalysis in Reaction Pathways

The reaction pathways of this compound are significantly influenced by catalysis, which is essential for generating key reactive intermediates. A primary pathway involves the formation of a highly electrophilic N-acyliminium ion. researchgate.netnih.gov This intermediate is typically generated through the acid-catalyzed departure of the acetate leaving group. Both protic and Lewis acids are commonly employed for this purpose. researchgate.net The acid facilitates the cleavage of the C-O bond, leading to the formation of the N-acyliminium cation. The resulting counterion, which is the conjugate base of the acid used, can play a role in the subsequent reaction steps, although its influence is often secondary to the high reactivity of the cation itself.

N-acyliminium ions are powerful electrophiles that readily react with a variety of weak or soft nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This reactivity is central to their use in constructing diverse and complex molecular scaffolds, including various nitrogen-containing heterocycles. nih.govnih.gov The choice of catalyst can direct the course of the reaction; for instance, intramolecular cyclizations involving N-acyliminium ions are a powerful method for building novel heterocyclic systems. arkat-usa.org

While acid catalysis is a primary method, other catalytic systems have been explored for related phthalimide derivatives. For example, in the synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide from phthalimide, tetrabutylammonium (B224687) bromide is used, likely acting as a phase-transfer catalyst. google.com In other contexts, sodium bromide has been shown to be an efficient catalyst for reactions involving N-hydroxymethylimides. researchgate.net Furthermore, recent research has demonstrated that some reactions, such as the decarboxylative cross-coupling of N-hydroxyphthalimide esters, can proceed under visible light promotion without a traditional catalyst, driven by the formation of an electron donor–acceptor (EDA) complex. rsc.org These varied catalytic approaches highlight the versatility of phthalimide-based compounds and the importance of catalysts and reaction conditions in controlling their chemical transformations.

Computational Molecular Descriptors

Computational studies, including Density Functional Theory (DFT), provide significant insights into the molecular structure, reactivity, and electronic properties of this compound and its derivatives. mdpi.comnih.gov These theoretical investigations allow for the calculation of various molecular descriptors that are crucial for understanding and predicting the chemical behavior of these compounds.

Basic molecular descriptors for the parent compound, this compound, have been determined.

Table 1: Molecular Descriptors for this compound

Descriptor Value
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.20 g/mol
LogP (Octanol/Water) 1.15
SMILES CC(=O)OCN1C(=O)c2ccccc2C1=O
InChIKey TUKNTJVUVGIEQA-UHFFFAOYSA-N

Data sourced from Stenutz. stenutz.eu

More complex computational analyses, often corroborated by single-crystal X-ray diffraction data, have been performed on closely related phthalimide derivatives. These studies provide detailed geometric parameters, such as bond lengths and dihedral angles, which define the molecule's three-dimensional conformation. nih.govnih.gov For example, in one derivative, the dihedral angle between the planar isoindoline-1,3-dione group and an adjacent acetamido moiety was found to be 75.41°. nih.gov In another, the dihedral angle between the phthalimino ring system and a carboxylic acid group was 67.15 (9)°. nih.gov These conformational features are stabilized by intramolecular interactions, such as C—H···O hydrogen bonds. nih.govresearchgate.net

DFT calculations also elucidate the electronic structure of these molecules. Frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to identify regions of nucleophilicity and electrophilicity, pointing to the reactivity of the compound. nih.gov For instance, in a study of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT studies indicated that the HOMO is located over the substituted aromatic ring, while the LUMO is primarily situated over the indole (B1671886) portion. nih.gov This information is invaluable for designing new chemical transformations and understanding reaction mechanisms.

The table below presents crystallographic and computational data for several derivatives, illustrating the typical structural parameters investigated.

Table 2: Crystallographic and Structural Data for Selected Phthalimide Derivatives

Compound Name Molecular Formula Crystal System Space Group Key Dihedral Angle(s) Reference
(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester C₁₉H₁₆N₂O₅ Monoclinic P2₁/n Isoindoline/Acetamido: 75.41(5)° nih.gov
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C₁₃H₁₃NO₄ Monoclinic P2₁ Phthalimino/Carboxylic Acid: 67.15(9)° nih.gov
(E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylate C₁₉H₁₅NO₄ Orthorhombic P2₁2₁2₁ Isoindole/Phenyl: 75.7(1)° researchgate.net

These computational and crystallographic descriptors are fundamental tools in modern chemistry, enabling the rational design and synthesis of new phthalimide derivatives with specific properties and functions. mdpi.comnau.edu

Applications of 1,3 Dioxoisoindolin 2 Yl Methyl Acetate in Organic Synthesis

Utilization as a Precursor for Nitrogen-Containing Compounds

The primary application of (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297) is in the synthesis of primary amines and other nitrogenous compounds through a modification of the Gabriel synthesis. In this role, it provides a masked form of the aminomethyl synthon (⁺CH₂NH₂). The phthalimide (B116566) group effectively protects the nitrogen atom, preventing undesired side reactions, while the acetate group on the adjacent methylene (B1212753) carbon makes it susceptible to nucleophilic substitution.

The general mechanism involves the reaction of a nucleophile (e.g., an enolate, organometallic reagent, or amine) with (1,3-Dioxoisoindolin-2-yl)methyl acetate. The nucleophile displaces the acetate leaving group to form a new carbon-carbon or carbon-heteroatom bond, thereby incorporating the N-phthalimidomethyl group into the substrate. The synthesis of diprotected diamines, for instance, can be achieved by reacting amines with related N-substituted phthalimides like N-(bromoalkyl)phthalimides, which operates on the same principle of nucleophilic substitution. scispace.com Subsequent deprotection of the phthalimide group, typically achieved by treatment with hydrazine (B178648) monohydrate, cleaves the imide ring to release the free primary amine. scispace.com

This strategy is widely employed for the controlled introduction of a primary amine function, avoiding the over-alkylation often encountered when using ammonia (B1221849) or primary amines directly.

Role in the Synthesis of Complex Organic Molecules

The phthalimide group is a robust protecting group that is stable to a wide range of reaction conditions, making it highly valuable in multi-step total synthesis of complex molecules. This compound and related phthalimide derivatives are used to introduce a nitrogen-containing fragment early in a synthetic sequence. This fragment can then be carried through numerous transformations before the final deprotection step unmasks the primary amine.

Examples of complex molecules synthesized using phthalimide-based strategies include:

Amino Acid Derivatives : Phthalic anhydride (B1165640) is reacted directly with amino acids, such as valine, to form N-phthaloyl amino acids like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid. nih.gov This protection allows for further chemical modification of the amino acid's carboxyl group or side chain without affecting the amino group.

Functionalized Acrylates : The phthalimidomethyl group can be incorporated into complex acrylate (B77674) structures. For example, (E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylate is a molecule where the phthalimide moiety is a key structural component. researchgate.net

Heterocyclic Conjugates : Advanced molecules containing multiple heterocyclic rings often use phthalimide-derived starting materials. For instance, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid has been used as a precursor to synthesize elaborate structures containing thiazine, azetidine, and thiazolidine (B150603) rings. researchgate.net

Sulfondiimidoates : The phthalimide structure is also found in novel complex molecules developed for medicinal chemistry, such as rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, demonstrating its compatibility with diverse functional groups. nih.gov

The stability and reliable deprotection of the phthalimide group make it an indispensable tool for the strategic synthesis of intricate, nitrogen-containing organic compounds.

Development of Synthetic Pathways for Functionalized Phthalimide Derivatives

Beyond its role as a protecting group, the phthalimide core is a key pharmacophore in many biologically active compounds. Consequently, significant research has focused on the development of synthetic routes to create diverse, functionalized phthalimide derivatives. These syntheses often start with simple precursors like phthalic anhydride or phthalimide itself.

The formation of the phthalimide ring is typically achieved through the condensation of phthalic anhydride (or a related precursor like o-phthalic acid) with a primary amine. researchgate.net This reaction can be catalyzed by acids like acetic acid, which facilitates the cyclization and subsequent dehydration to form the imide ring. nih.govmdpi.com

Once the basic phthalimide structure is formed, it can be further modified through various synthetic pathways. The N-alkylation of the phthalimide anion is a common and effective method for creating N-substituted derivatives. organic-chemistry.org This can be performed using various alkylating agents in the presence of a base.

The following table summarizes some established synthetic pathways for functionalized phthalimide derivatives:

Starting Material(s)Reagents & ConditionsProduct TypeReference(s)
Phthalic Anhydride, Primary AmineAcetic Acid, HeatN-Substituted Phthalimide nih.govmdpi.com
Phthalimide, Alkyl HalideBase (e.g., KOH), Ionic LiquidN-Alkylphthalimide organic-chemistry.org
o-Phthalic Acid, Amino AcidGlacial Acetic Acid, Heat (170-180 °C)N-Phthaloyl Amino Acid researchgate.net
ortho-Dihaloarene, Amine, COPalladium Catalyst, Ionic LiquidN-Substituted Phthalimide nih.gov
2-Formylbenzoic Acid, Aryl AmineEt₃N, S₈ (oxidant)N-Aryl Phthalimide nih.gov

These methods provide access to a vast library of phthalimide derivatives, enabling the exploration of their chemical properties and biological activities in fields such as medicinal chemistry and materials science.

Future Research Directions and Perspectives for 1,3 Dioxoisoindolin 2 Yl Methyl Acetate

The chemical compound (1,3-Dioxoisoindolin-2-yl)methyl acetate (B1210297), while a known structure, represents a foundational molecule whose full potential is yet to be unlocked. The phthalimide (B116566) group is a privileged scaffold in various chemical disciplines, suggesting that its derivatives, including the title compound, hold significant promise for future research. This article explores prospective research avenues focused on novel synthesis, advanced transformations, mechanistic understanding, and the design of new analogues.

Q & A

Basic: What are the recommended synthetic routes for (1,3-Dioxoisoindolin-2-yl)methyl acetate, and how can reaction conditions be optimized for high purity?

Answer:
The compound is typically synthesized via nucleophilic substitution or esterification reactions involving phthalimide derivatives. For example, asymmetric hydrogenation of dehydroamino acid precursors (as described for structurally related compounds) can yield enantiomerically pure products . Key optimization parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or nickel) improve reaction efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

Answer:
SC-XRD provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example:

ParameterExample Values from Related CompoundsSource
R factor0.036–0.041
Temperature (K)294–296
Data/parameter ratio10.4–13.0
These parameters confirm the planar geometry of the isoindolinone core and ester functionalization, critical for understanding reactivity .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.80–7.85 ppm (aromatic protons) and δ 4.30–4.50 ppm (ester methylene group) confirm structural motifs .
    • ¹³C NMR : Signals near δ 170 ppm (carbonyl carbons) and δ 50–60 ppm (ester methyl group) are diagnostic .
  • IR Spectroscopy : Strong absorbance at ~1770 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:
The electron-withdrawing phthalimide moiety increases electrophilicity at the ester carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alkoxides). Steric hindrance from the methylene bridge, however, can reduce accessibility. Computational modeling (e.g., DFT) and kinetic studies are recommended to quantify these effects .

Advanced: What experimental frameworks are used to evaluate the environmental fate of this compound in laboratory settings?

Answer:
Adapt methodologies from Project INCHEMBIOL ():

Degradation Studies :

  • Hydrolytic stability: Expose to pH 3–10 buffers at 25–50°C; monitor via LC-MS .
  • Photolytic degradation: UV irradiation (254 nm) in aqueous/organic solvents .

Partitioning Behavior :

  • Octanol-water partition coefficients (log P) measured via shake-flask method .

Ecotoxicology :

  • Microtox® assays (Vibrio fischeri) assess acute toxicity .

Advanced: How can researchers address contradictions in reported biological activities of isoindolinone derivatives?

Answer:
Discrepancies often arise from variations in:

  • Stereochemical purity : Enantiomers may exhibit divergent activities; use chiral HPLC or SC-XRD to verify configurations .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and exposure times .
  • Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic vs. metabolized activity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • ACD/Labs Percepta : Predicts log P, pKa, and solubility .
  • Gaussian 16 : Optimize geometry and calculate electrostatic potential maps via DFT .
  • Molinspiration : Estimates bioavailability scores and drug-likeness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dioxoisoindolin-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(1,3-Dioxoisoindolin-2-yl)methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.